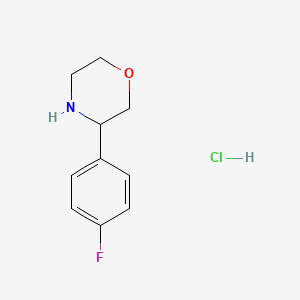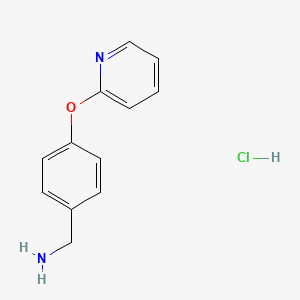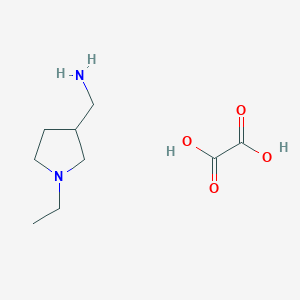
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are heterocyclic amines containing a five-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The oxalate salt is then formed by reacting the amine with oxalic acid. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Mécanisme D'action
The mechanism of action of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-3-YL)methanamine oxalate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(1-Propylpyrrolidin-3-YL)methanamine oxalate:
1-(1-Butylpyrrolidin-3-YL)methanamine oxalate: The butyl group introduces further differences in the compound’s properties and uses.
Propriétés
IUPAC Name |
(1-ethylpyrrolidin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-2-9-4-3-7(5-8)6-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUGDUBIDPGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

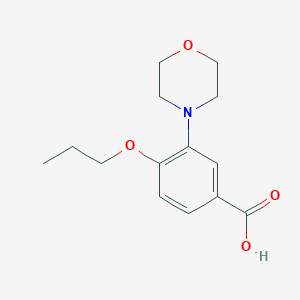
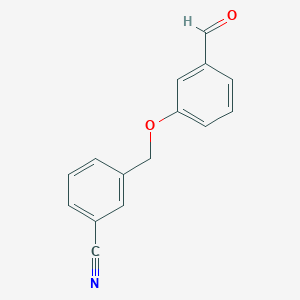
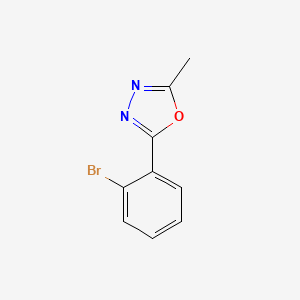

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)



